molecular formula C18H23N3O2S B11015831 2-(cyclopentylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

2-(cyclopentylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11015831
M. Wt: 345.5 g/mol
InChI Key: QMFBOYMIVZQFMH-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a thiazole ring, a methoxybenzyl group, and a cyclopentylamino moiety, contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable nucleophile.

    Attachment of the Cyclopentylamino Group: The cyclopentylamino group can be attached through an amination reaction, where cyclopentylamine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxybenzyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazoles or benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiazole ring and methoxybenzyl group could play crucial roles in binding to the active site of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in This compound may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its bioavailability and efficacy compared to similar compounds without the methoxy group.

This compound’s unique combination of functional groups and structural features makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

2-(cyclopentylamino)-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H23N3O2S/c1-12-16(24-18(20-12)21-14-8-4-5-9-14)17(22)19-11-13-7-3-6-10-15(13)23-2/h3,6-7,10,14H,4-5,8-9,11H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

QMFBOYMIVZQFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2CCCC2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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